molecular formula C15H15N3O4S B2858058 methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate CAS No. 1705747-63-2

methyl 4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzoate

Cat. No. B2858058
CAS RN: 1705747-63-2
M. Wt: 333.36
InChI Key: OEQUSQNQMLXGCT-UHFFFAOYSA-N
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Description

This compound is a derivative of 7,8-dihydropyrido[4,3-d]pyrimidin-2-one . The bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) has been incorporated into DNA duplexes, resulting in a significant enhancement of their stability .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and characterized using spectral data .


Chemical Reactions Analysis

The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound can form base pairs with either guanine or adenine .

Scientific Research Applications

Anti-Breast-Cancer Activity

Compounds with a pyrido[2,3-d]pyrimidine structure have been studied for their potential anti-breast-cancer activity . They have been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

CDK4/6 Inhibitors

CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6, which disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Compounds with a pyrido[2,3-d]pyrimidine structure, like the one , are used in the synthesis of these inhibitors .

Ligands for Receptors

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . This makes them useful in the development of various drugs.

Synthesis of Complex Organic Molecules

The compound can be used in multicomponent reactions (MCRs), which are efficient tools in modern synthetic organic chemistry due to their applicability in the construction of complex organic molecules in one-step operation with high atom economy .

Eco-Compatible Organic Synthesis

The compound can be used in the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives using a 2-aminoethanesulfonic acid in water . This represents an efficient and eco-friendly method for organic synthesis.

Antibiotic Research

Compounds with a pyrido[2,3-d]pyrimidine structure have been used in the development of antibiotics active against Gram-negative and some Gram-positive bacteria .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in biotechnology, such as its use in DNA microarrays and as therapeutic agents . Further studies could also investigate its potential antimycobacterial activities .

properties

IUPAC Name

methyl 4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-ylsulfonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-22-15(19)11-2-4-13(5-3-11)23(20,21)18-7-6-14-12(9-18)8-16-10-17-14/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUSQNQMLXGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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